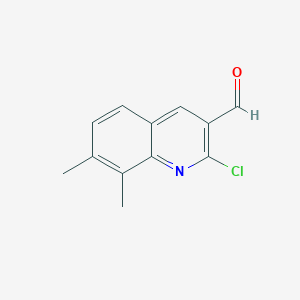
2-氯-7,8-二甲基喹啉-3-甲醛
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
“2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is a chemical compound with the empirical formula C12H10ClNO . It is a solid substance and is used as a reactant in the synthesis of various organic compounds .
Synthesis Analysis
The synthesis of quinoline ring systems, such as “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde”, has been highlighted in recent research . The reactions adopted to construct fused or binary quinoline-cord heterocyclic systems have also been covered .Molecular Structure Analysis
The molecular structure of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” contains a total of 26 bonds, including 16 non-H bonds, 12 multiple bonds, 1 rotatable bond, 1 double bond, 11 aromatic bonds, 2 six-membered rings, 1 ten-membered ring, 1 aromatic aldehyde, and 1 Pyridine .Chemical Reactions Analysis
The chemistry of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” and related analogs has been recently reviewed . The review covers the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems .Physical And Chemical Properties Analysis
The empirical formula of “2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is C12H10ClNO . It has a molecular weight of 219.67 . The compound is solid in form .科学研究应用
General Information
“2-Chloro-7,8-dimethylquinoline-3-carbaldehyde” is a chemical compound that belongs to the group of quinolines . It has gained significant attention in scientific research due to its unique properties.
Synthesis and Reactions
The compound and its related analogs have been studied for their chemistry, including the synthesis of quinoline ring systems and reactions adopted to construct fused or binary quinoline-cord heterocyclic systems . The reactions are subdivided into groups that cover the reactions of chloro- and aldehyde substituent as well as reactions which involve both groups .
Biological Evaluation and Synthetic Applications
The target compounds have been evaluated for their biological activity and synthetic applications . Over the past two decades, 2-chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities as antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
Future Research
Given the high chemical reactivity of 2-chloroquinoline-3-carbaldehydes due to the presence of two active moieties (chloro- and aldehyde functions), these compounds are expected to continue to be a focus of research in the future .
Synthesis Methods
2-Chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde were prepared from acetanilide and acetoacetanilide via a Vilsmeier-Haack reaction . It was reported that one-pot synthesis of pyrido [2,3- b ]quinolin-2-ones in moderate yields (22–59%) was archived by treatment of substituted acetanilide with DMF and POCl 3 .
Chemical Reactions
3-Formylquinoline-2 (1 H )-thione and -seleno have been prepared from reaction of 1 with NaXH (X = S, Se). Compounds 3 reacted with primary amine to produce Schiff’s bases . Treatment of 2- (3- (1,3-dioxolan-2-yl)quinolin-2-yl)- N -substituted hydrazinecarbothioamide, which is prepared by two steps: first reaction of 1 with ethylene glycol followed by reaction with hydrazine hydrate to afford 3- (1,3-dioxolan-2-yl)-2-hydrazinoquinoline. The latter compound reacted with substituted isothiocyanates and with α -halocarbonyl compounds which yielded thiazolidinone and thiazoline derivatives .
Biological and Pharmacological Activities
Over the past two decades, 2-chloroquinoline-3-carbaldehydes and their derivatives have attracted much attention due to their considerable biological and pharmacological activities as antimicrobial, anti-inflammatory, antimalarial, and antivirus activities .
Synthesis Methods
2-Chloroquinoline-3-carbaldehydes and 2-chloro-4-methyl-quinoline-3-carbaldehyde were prepared from acetanilide and acetoacetanilide via a Vilsmeier-Haack reaction . It was reported that one-pot synthesis of pyrido [2,3- b ]quinolin-2-ones in moderate yields (22–59%) was archived by treatment of substituted acetanilide with DMF and POCl 3 .
安全和危害
属性
IUPAC Name |
2-chloro-7,8-dimethylquinoline-3-carbaldehyde |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClNO/c1-7-3-4-9-5-10(6-15)12(13)14-11(9)8(7)2/h3-6H,1-2H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ISBVEHFRQCFGCD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=NC(=C(C=C2C=C1)C=O)Cl)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClNO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40354993 |
Source


|
| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
219.66 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Chloro-7,8-dimethylquinoline-3-carbaldehyde | |
CAS RN |
323196-70-9 |
Source


|
| Record name | 2-chloro-7,8-dimethylquinoline-3-carbaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40354993 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

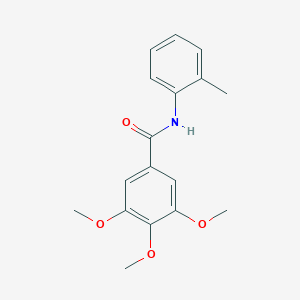
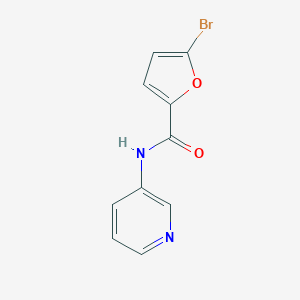
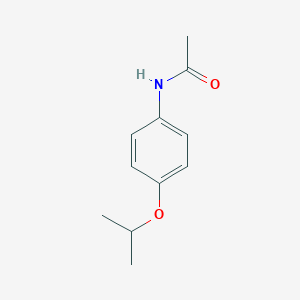
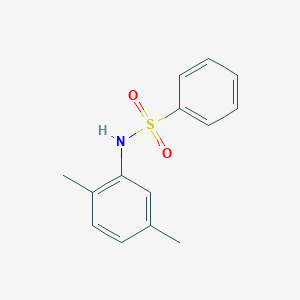
![Ethyl 2-methylimidazo[1,2-a]pyridine-3-carboxylate](/img/structure/B187017.png)
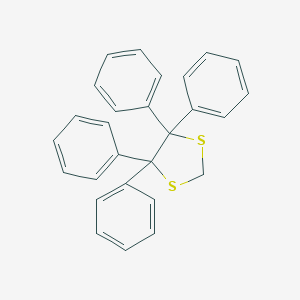
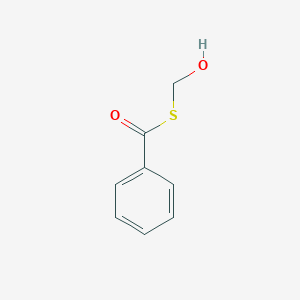
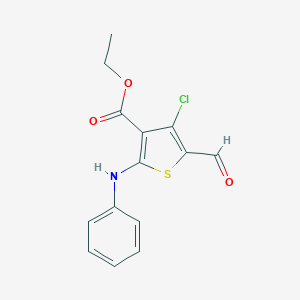
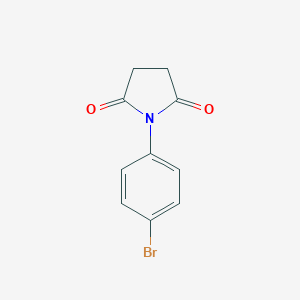
![Benzene, 1-methyl-4-[[1-(phenylmethyl)-2-cyclohexen-1-yl]sulfonyl]-](/img/structure/B187029.png)

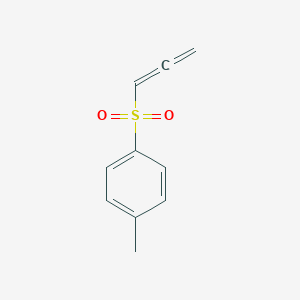
![4-methyl-N-[methyl(4-methylphenyl)-lambda~4~-sulfanylidene]benzenesulfonamide](/img/structure/B187034.png)
![1-Methyl-4-[(1-vinyl-3-butenyl)sulfonyl]benzene](/img/structure/B187035.png)